N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

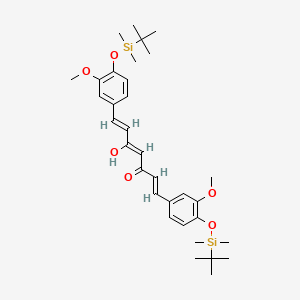

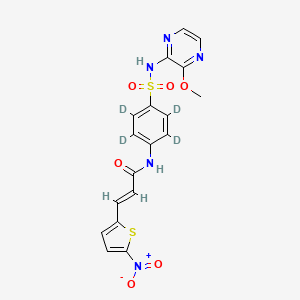

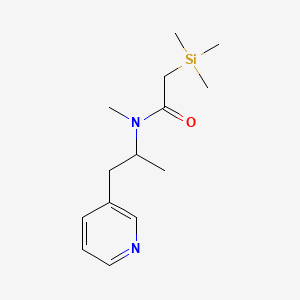

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is a symmetrical secondary amine . It is a labelled metabolite of a mixed disulfide S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine, an antimutagenic mixed disulfide from disulfiram .

Molecular Structure Analysis

The molecular formula of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is C18H34D4N2O . Its molecular weight is 302.53 .Aplicaciones Científicas De Investigación

Pharmaceutical Risk Assessment

Application Summary: “N-Nitroso-N,N-di-(7-methyloctyl)amine-d4” is used in the pharmaceutical industry for risk assessment of nitrosated pharmaceuticals. The compound serves as a reference standard in analytical procedures to detect the presence of nitrosamines in drugs .

Experimental Procedures: The compound is utilized in high-resolution supercritical fluid chromatography (SFC) mass spectrometry screening. A nitrosation assay procedure is incorporated to test the potential of direct nitrosation of active pharmaceutical ingredients (APIs) .

Results: The study revealed that a significant percentage of APIs formed nitrosamine compounds, highlighting the importance of including such assessments in preapproval drug development and postapproval risk management .

Metabolic Activation and DNA Interaction Studies

Application Summary: This compound is instrumental in studying the metabolic activation and DNA interactions of carcinogenic N-nitrosamines. It aids in understanding the bioactivation pathways and the formation of DNA adducts, which are crucial in carcinogenesis .

Experimental Procedures: Research involves examining the cytochrome P450-mediated metabolism of N-nitrosamines and their subsequent interaction with DNA to form covalent adducts .

Results: The findings contribute to a better understanding of the toxicologic and carcinogenic properties of N-nitrosamines and their role in cancer induction .

Safety And Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 can be achieved through the nitrosation of the corresponding secondary amine precursor.", "Starting Materials": [ "7-methyloctan-2-amine-d4", "Nitrosating agent (e.g. sodium nitrite, nitrosyl chloride)" ], "Reaction": [ "To a solution of 7-methyloctan-2-amine-d4 in anhydrous ether, add the nitrosating agent dropwise while maintaining the temperature below 5°C.", "After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0°C.", "Quench the reaction by slowly adding a solution of sodium sulfite until the yellow color disappears.", "Extract the organic layer with diethyl ether and dry over anhydrous magnesium sulfate.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the product by column chromatography using a silica gel column and eluting with a mixture of hexane and ethyl acetate." ] } | |

Número CAS |

1794754-41-8 |

Nombre del producto |

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 |

Fórmula molecular |

C18H38N2O |

Peso molecular |

302.539 |

Nombre IUPAC |

N,N-bis(1,1-dideuterio-7-methyloctyl)nitrous amide |

InChI |

InChI=1S/C18H38N2O/c1-17(2)13-9-5-7-11-15-20(19-21)16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3/i15D2,16D2 |

Clave InChI |

XAYFTZOFOLGWAE-ONNKGWAKSA-N |

SMILES |

CC(C)CCCCCCN(CCCCCCC(C)C)N=O |

Sinónimos |

N-Isononyl-N-nitrosoisononanamine-d4; N-Nitrosodiisononylamine-d4; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[(1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl]hexanoate](/img/structure/B587792.png)

![(1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione](/img/structure/B587794.png)